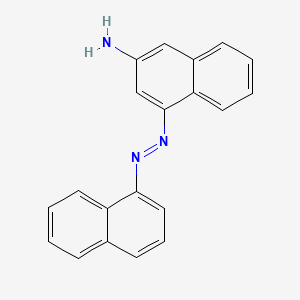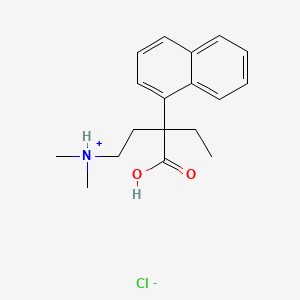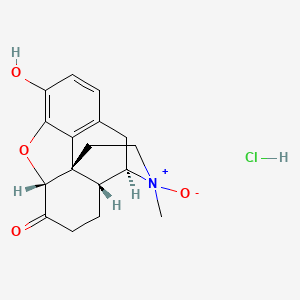
Hydromorphone N-Oxide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydromorphone N-Oxide Hydrochloride is a derivative of hydromorphone, an opioid analgesic used to treat moderate to severe pain. This compound is known for its potent analgesic properties and is often used in pharmaceutical research and quality control as a reference standard .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydromorphone N-Oxide Hydrochloride typically involves the oxidation of hydromorphone. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The process is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the hydromorphone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a pharmaceutical secondary standard, certified for use in various analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hydromorphone N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to hydromorphone under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products
The major products formed from these reactions include hydromorphone and its various derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hydromorphone N-Oxide Hydrochloride is widely used in scientific research due to its potent analgesic properties and its role as a reference standard. Some of its applications include:
Pharmaceutical Research: Used in the development and testing of new analgesic drugs.
Quality Control: Employed as a reference standard in the pharmaceutical industry to ensure the quality and consistency of hydromorphone-based products.
Analytical Chemistry: Utilized in various analytical techniques to study the properties and behavior of opioid compounds
Wirkmechanismus
Hydromorphone N-Oxide Hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular target is the mu-opioid receptor, which is responsible for its analgesic effects. The binding of the compound to these receptors inhibits the ascending pain pathways, altering the perception and response to pain. Additionally, it causes cough suppression by direct central action in the medulla and produces generalized central nervous system depression .
Vergleich Mit ähnlichen Verbindungen
Hydromorphone N-Oxide Hydrochloride is unique due to its specific chemical structure and potent analgesic properties. Similar compounds include:
Hydromorphone Hydrochloride: The parent compound, used widely as an analgesic.
Oxymorphone: Another opioid analgesic with similar properties.
Hydrocodone: A less potent opioid analgesic used for moderate pain relief
In comparison, this compound is often preferred in research and quality control due to its high purity and well-defined chemical properties.
Eigenschaften
Molekularformel |
C17H20ClNO4 |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-,18?;/m0./s1 |
InChI-Schlüssel |
WADVBGSCKQJPHU-DVXRNJFZSA-N |
Isomerische SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-].Cl |
Kanonische SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


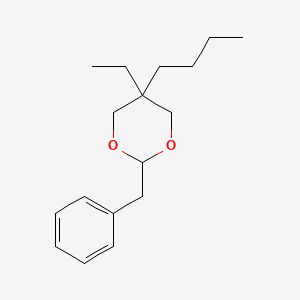

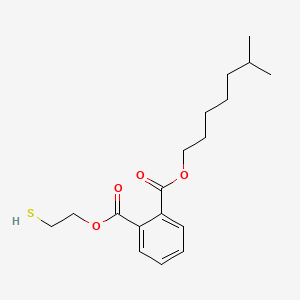

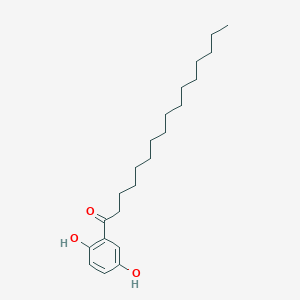
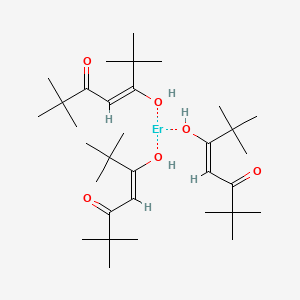
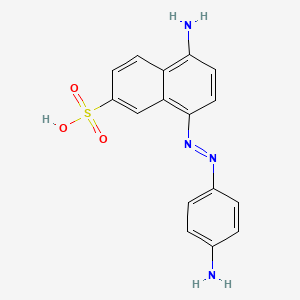


![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
